UNC 0631
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has an inhibitory concentration (IC50) of 4 nM, making it highly effective in reducing the dimethylation of histone H3 on lysine 9 (H3K9me2) in various cell lines . UNC 0631 is primarily used in scientific research to study epigenetic modifications and their implications in various biological processes and diseases .
Mechanism of Action
UNC0631, also known as “N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine”, is a potent inhibitor with a wide range of applications in biochemical research .
Target of Action
UNC0631 primarily targets the histone methyltransferase G9a (KMT1C or EHMT2) . G9a is an enzyme that catalyzes the transfer of methyl groups to the lysine residues of histone proteins, specifically histone H3 at lysine 9 (H3K9). This methylation is a key epigenetic modification associated with gene silencing .
Mode of Action
UNC0631 acts by inhibiting the activity of G9a, thereby reducing the levels of H3K9 methylation . The IC50 value of UNC0631 for G9a is 4 nM, indicating its high potency .
Biochemical Pathways
The inhibition of G9a by UNC0631 affects the methylation status of H3K9, which in turn influences the chromatin structure and gene expression. This can lead to changes in various cellular processes, including cell differentiation, proliferation, and survival .
Pharmacokinetics
It is mentioned that unc0631 has improved lipophilicity, which could potentially enhance its bioavailability .
Result of Action
UNC0631 effectively reduces the levels of H3K9me2 in various cell lines, including MDA-MB-231, MCF7, PC3, 22RV1, HCT116 wt, HCT 116 p53, and IMR90 . This indicates that UNC0631 can alter the epigenetic landscape of cells, potentially affecting gene expression and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UNC 0631 involves multiple steps, starting with the preparation of key intermediates. The final compound is obtained through a series of reactions including alkylation, cyclization, and amination. The detailed synthetic route is as follows :
Alkylation: The initial step involves the alkylation of a quinazoline derivative with a suitable alkylating agent.
Cyclization: The alkylated product undergoes cyclization to form a diazepane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory-scale preparation, with optimizations for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: UNC 0631 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amines and methoxy groups .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
UNC 0631 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer biology, and drug discovery:
Epigenetics: this compound is used to study the role of histone methylation in gene expression and chromatin structure. By inhibiting G9a, researchers can investigate the effects of reduced H3K9me2 levels on various biological processes.
Cancer Biology: The compound is used to explore the role of G9a in cancer progression and metastasis. Studies have shown that G9a inhibition can reduce the proliferation and migration of cancer cells.
Drug Discovery: this compound serves as a lead compound for the development of new drugs targeting histone methyltransferases. Its high potency and selectivity make it an attractive candidate for further optimization.
Comparison with Similar Compounds
UNC 0631 is unique in its high potency and selectivity for G9a compared to other histone methyltransferase inhibitors. Similar compounds include:
BIX-01294: Another G9a inhibitor with lower potency (IC50 = 1.7 μM) compared to this compound.
UNC 0642: A derivative of this compound with improved pharmacokinetic properties and similar potency.
A-366: A dual inhibitor of G9a and GLP with moderate potency (IC50 = 3.3 nM for G9a).
This compound stands out due to its exceptional potency and low cellular toxicity, making it a valuable tool for studying epigenetic regulation and developing new therapeutic strategies.
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXSWXKPQWHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of UNC0631, and what are its downstream effects?
A1: UNC0631 is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2). [] G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), a histone modification frequently associated with gene silencing. [] By inhibiting G9a, UNC0631 reduces H3K9me2 levels, potentially leading to the re-expression of silenced genes, including tumor suppressor genes. [] This epigenetic modulation has been linked to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. [, ]
Q2: How does the structure of UNC0631 contribute to its activity as a G9a inhibitor?
A2: The structure of UNC0631, specifically the 7-aminoalkoxy-quinazoline core, is essential for its inhibitory activity against G9a. [] Through extensive structure-activity relationship (SAR) studies, researchers have identified key structural features that influence its potency and selectivity. [] For instance, modifications at the 7-position of the quinazoline ring significantly impact cell membrane permeability, influencing its cellular potency. [] These SAR studies have led to the development of UNC0631 as a highly potent G9a inhibitor with improved cellular activity compared to earlier compounds like BIX01294. []
Q3: Has UNC0631 demonstrated efficacy in any preclinical cancer models?
A3: Yes, UNC0631 has shown promising results in preclinical studies. For example, it has demonstrated significant efficacy in inhibiting the growth of pancreatic cancer cells both in vitro and in vivo. [] Researchers observed synergistic effects when UNC0631 was combined with a CHK1 inhibitor, LY2606368, leading to increased apoptosis and reduced tumor growth in a subcutaneous pancreatic cancer xenograft model. [] Additionally, UNC0631 effectively inhibited breast cancer cell proliferation in vitro. [] These preclinical findings highlight the potential of UNC0631 as a therapeutic agent, particularly in combination therapies.
Q4: How does UNC0631 compare to other G9a inhibitors in terms of potency and selectivity?
A4: UNC0631 stands out as a highly potent and selective G9a inhibitor compared to earlier compounds like BIX01294. [] Through iterative design and SAR studies, researchers significantly improved the cellular activity of UNC0631 while maintaining its high in vitro potency. [] Studies have shown that UNC0631 exhibits excellent potency in a variety of cell lines with a favorable separation of functional potency and cell toxicity. [] This improved profile makes UNC0631 a promising candidate for further development as a potential therapeutic agent.
Q5: Are there any known biomarkers that could predict the efficacy of UNC0631 in a clinical setting?
A5: While research on specific biomarkers for UNC0631 efficacy is ongoing, some potential candidates emerge from its mechanism of action and preclinical findings. For instance, tumors with high G9a expression and consequently high H3K9me2 levels might be more susceptible to UNC0631 treatment. [] Additionally, the expression of genes known to be silenced by G9a, such as tumor suppressor genes, could potentially serve as biomarkers for treatment response. Further research is necessary to validate and expand upon these potential biomarkers, which could ultimately enable personalized therapeutic approaches using UNC0631.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.